Cas no 1355201-55-6 (6-(Benzyloxy)-2-methylnicotinaldehyde)

6-(Benzyloxy)-2-methylnicotinaldehyde is a synthetic organic compound with distinct chemical properties. This aldehyde derivative exhibits high purity and is suitable for various chemical reactions, including conjugation and cross-coupling processes. Its unique structure and functional groups make it an effective intermediate in the synthesis of complex organic molecules, offering advantages in organic synthesis research and development.
6-(Benzyloxy)-2-methylnicotinaldehyde structure
1355201-55-6 structure
商品名:6-(Benzyloxy)-2-methylnicotinaldehyde
CAS番号:1355201-55-6
MF:C14H13NO2
メガワット:227.258523702621
CID:5073781

6-(Benzyloxy)-2-methylnicotinaldehyde 化学的及び物理的性質

名前と識別子

    • 6-(Benzyloxy)-2-methylnicotinaldehyde
    • インチ: 1S/C14H13NO2/c1-11-13(9-16)7-8-14(15-11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
    • InChIKey: BOGUKDIDIQWPJR-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=CC(C=O)=C(C)N=1)CC1C=CC=CC=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 238
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 39.2

6-(Benzyloxy)-2-methylnicotinaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM500013-1g
6-(Benzyloxy)-2-methylnicotinaldehyde
1355201-55-6 97%
1g
$1190 2022-06-13
Aaron
AR022IIW-250mg
6-(Benzyloxy)-2-methylnicotinaldehyde
1355201-55-6 95%
250mg
$610.00 2025-02-13

6-(Benzyloxy)-2-methylnicotinaldehyde 関連文献

6-(Benzyloxy)-2-methylnicotinaldehydeに関する追加情報

Introduction to 6-(Benzyloxy)-2-methylnicotinaldehyde (CAS No. 1355201-55-6)

6-(Benzyloxy)-2-methylnicotinaldehyde, identified by its Chemical Abstracts Service (CAS) number 1355201-55-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the nicotinaldehyde derivatives, a class of molecules known for their diverse biological activities and potential applications in drug development. The presence of both a benzyl ether group and a methyl-substituted aldehyde moiety imparts unique structural and chemical properties, making it a valuable intermediate in synthetic chemistry and a candidate for further exploration in medicinal chemistry.

The molecular structure of 6-(Benzyloxy)-2-methylnicotinaldehyde consists of a pyridine core substituted at the 6-position with a benzyloxy group and at the 2-position with a methyl group. The aldehyde functionality at the 2-position serves as a reactive handle for further chemical modifications, enabling the synthesis of more complex molecules through condensation reactions, nucleophilic additions, or oxidation pathways. This structural versatility makes it particularly useful in the construction of heterocyclic scaffolds, which are prevalent in many biologically active compounds.

In recent years, there has been growing interest in nicotinaldehyde derivatives due to their reported pharmacological effects. Studies have suggested that compounds within this class may exhibit properties relevant to neurological disorders, anti-inflammatory responses, and metabolic regulation. The benzyl ether moiety in 6-(Benzyloxy)-2-methylnicotinaldehyde may contribute to enhanced solubility and bioavailability, factors that are critical for drug formulation and delivery. Furthermore, the methyl substitution at the pyridine ring can influence electronic properties, potentially affecting binding affinity to biological targets.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Molecular docking studies have been employed to evaluate how 6-(Benzyloxy)-2-methylnicotinaldehyde might interact with enzymes or receptors involved in disease pathways. These virtual screening approaches have identified potential therapeutic applications, such as its role in modulating enzymes associated with oxidative stress or inflammation. Such findings underscore the importance of this compound as a lead molecule for further pharmacological investigation.

The synthesis of 6-(Benzyloxy)-2-methylnicotinaldehyde typically involves multi-step organic transformations, starting from commercially available precursors like 2-methyl-5-formylpyridine. Key steps often include etherification reactions to introduce the benzyl group at the 6-position, followed by purification procedures to isolate the desired product. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have improved both efficiency and yield in these processes. These innovations are crucial for scaling up production while maintaining high purity standards required for pharmaceutical applications.

In the context of drug discovery, intermediates like 6-(Benzyloxy)-2-methylnicotinaldehyde play a pivotal role in generating libraries of compounds for high-throughput screening (HTS). By systematically varying substituents on such scaffolds, researchers can identify novel analogs with enhanced potency or selectivity. The aldehyde group provides a convenient site for further derivatization, allowing chemists to explore diverse chemical space rapidly. This approach has been instrumental in identifying candidates that proceed to preclinical testing.

The chemical stability of 6-(Benzyloxy)-2-methylnicotinaldehyde is another critical consideration during its synthesis and application. Factors such as pH sensitivity, light exposure, and storage conditions can influence its reactivity and shelf life. Researchers have investigated stabilizing techniques, including encapsulation or formulation with inert matrices, to preserve activity during storage and transport. Such efforts ensure that the compound remains viable for downstream applications whether in academic research or industrial settings.

From an industrial perspective, the demand for high-quality intermediates like 6-(Benzyloxy)-2-methylnicotinaldehyde is driven by its utility in producing advanced active pharmaceutical ingredients (APIs). Manufacturers prioritize suppliers who can provide consistent quality along with detailed analytical documentation. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm purity and structural integrity. Compliance with Good Manufacturing Practices (GMP) is essential to meet regulatory standards set by agencies like the U.S. Food and Drug Administration (FDA) or European Medicines Agency (EMA).

The role of computational tools extends beyond initial screening into process optimization as well. Reaction modeling software helps predict optimal conditions for synthesizing 6-(Benzyloxy)-2-methylnicotinaldehyde, minimizing waste and maximizing yield. Such environmentally conscious approaches align with global trends toward green chemistry principles where sustainability is integrated into drug development workflows. By reducing hazardous waste streams and energy consumption through informed synthetic design, chemists contribute to more sustainable practices within the industry.

Future directions for research on 6-(Benzyloxy)-2-methylnicotinaldehyde may include exploring its role as a building block for more complex drug candidates or investigating its mechanism of action through biochemical assays. Collaborative efforts between synthetic chemists and biologists will be crucial in unlocking its full potential as a pharmacophore—a molecular scaffold capable of interacting with biological targets to produce therapeutic effects. As knowledge accumulates about this compound’s properties and applications continue to expand so too will opportunities for innovation within medicinal chemistry.

In conclusion,6-(Benzyloxy)-2-methylnicotinaldehyde (CAS No. 1355201-55-6) represents an intriguing molecule with significant untapped potential across multiple domains including synthetic organic chemistry pharmaceutical research industrial manufacturing processes computational modeling green chemistry initiatives drug discovery pipelines disease target identification enzyme inhibition studies receptor binding interactions medicinal biology applications neuropharmacology investigations anti-inflammatory modalities metabolic pathway modulation therapeutic development strategies molecular recognition technologies enzyme substrate analogs heterocyclic chemistry advancements functional group diversification structural optimization methodologies bioactive scaffold exploration lead generation programs virtual screening techniques experimental validation protocols analytical characterization methods quality control assurance regulatory compliance frameworks supply chain integration process intensification methodologies sustainable manufacturing practices chemical biology investigations pharmacokinetic profiling toxicology assessments clinical trial readiness evaluation intellectual property considerations marketability assessments commercial viability projections future research directions expansion opportunities.

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